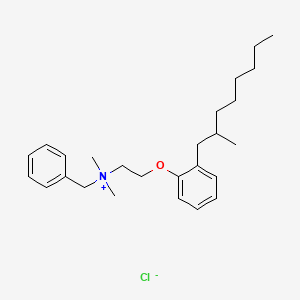Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride
CAS No.: 71975-57-0
Cat. No.: VC16999006
Molecular Formula: C26H40ClNO
Molecular Weight: 418.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71975-57-0 |
|---|---|
| Molecular Formula | C26H40ClNO |
| Molecular Weight | 418.1 g/mol |
| IUPAC Name | benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium;chloride |
| Standard InChI | InChI=1S/C26H40NO.ClH/c1-5-6-7-9-14-23(2)21-25-17-12-13-18-26(25)28-20-19-27(3,4)22-24-15-10-8-11-16-24;/h8,10-13,15-18,23H,5-7,9,14,19-22H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | WYWLCCDSEPNOPK-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The compound’s IUPAC name is benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium chloride . Key identifiers include:
-
CAS Registry Number: 71975-57-0
-
EC Number: 276-244-9
-
PubChem CID: 3018305
-
DSSTox Substance ID: DTXSID90992667
Its SMILES representation (CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]) highlights a benzyl group linked to a dimethylammonium moiety via an ethoxy bridge, with a 2-methyloctyl substituent on the phenolic ring .
Molecular Geometry and Conformational Analysis
The compound’s 3D conformer reveals a flexible aliphatic chain (2-methyloctyl) and a rigid aromatic system. Key structural metrics include:
-
Topological Polar Surface Area: 9.2 Ų, indicating low polarity .
-
Undefined stereocenter: 1, suggesting potential for stereoisomerism .
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters computed via PubChem’s algorithms :
| Property | Value |
|---|---|
| Molecular Weight | 418.1 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| LogP (Octanol-Water) | Not explicitly reported |
| Topological Polar Surface Area | 9.2 Ų |
| Heavy Atom Count | 29 |
| Complexity Index | 388 |
The absence of hydrogen bond donors and minimal polar surface area suggest hydrophobic dominance, aligning with surfactant behavior.
Functional Applications
Industrial Formulations
Potential uses include:
-
Cleaning products: As a stabilizer in disinfectants.
-
Polymer additives: Enhancing antistatic properties in plastics.
Research Gaps and Future Directions
-
Antimicrobial Efficacy: No peer-reviewed studies validate its activity against specific pathogens.
-
Toxicokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
-
Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume